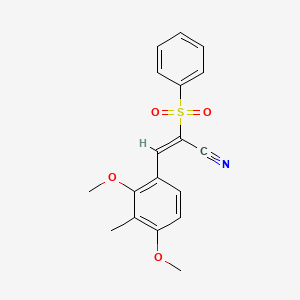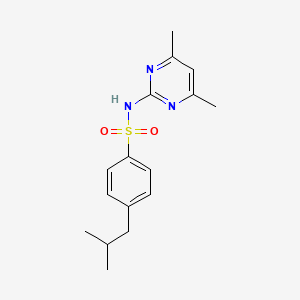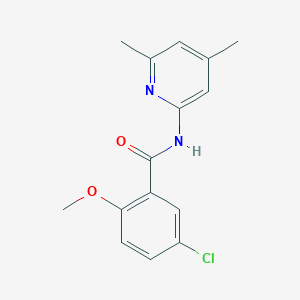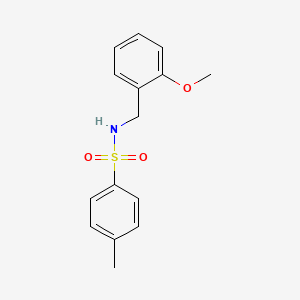![molecular formula C16H13N5O4 B5864206 4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide, also known as FMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMTB belongs to the class of tetrazole compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. Additionally, this compound has been shown to protect neurons from oxidative stress, which is involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. This compound is also stable and has a long shelf life, which makes it a suitable compound for long-term experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide. One potential direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another potential direction is to study its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of 4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-(2-methoxyphenyl)benzaldehyde. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. Finally, the resulting compound is treated with formic acid to obtain this compound.
Propiedades
IUPAC Name |
4-[5-(4-formyl-2-methoxyphenoxy)tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-24-14-8-10(9-22)2-7-13(14)25-16-18-19-20-21(16)12-5-3-11(4-6-12)15(17)23/h2-9H,1H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXCBNNXADHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)


![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)



![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)